Dioctyl 2,2,4-trimethyladipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl 2,2,4-trimethyladipate (DOTMA) is a synthetic organic compound belonging to the class of plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material, commonly used in the production of flexible PVC (polyvinyl chloride) products. DOTMA is known for its excellent plasticizing properties, making it a valuable component in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: DOTMA can be synthesized through the esterification of 2,2,4-trimethyladipic acid with octanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of DOTMA along with water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of DOTMA involves large-scale esterification reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity. The process may also include purification steps such as distillation to remove any unreacted starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions: DOTMA can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: DOTMA can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions may involve the replacement of one of the ester groups with another functional group, often using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of DOTMA can lead to the formation of dioctyl 2,2,4-trimethyladipic acid.
Reduction: Reduction reactions can produce dioctyl 2,2,4-trimethyladipate derivatives with reduced ester groups.
Substitution: Substitution reactions can yield various ester derivatives depending on the nucleophile used.
Scientific Research Applications
DOTMA has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a solvent in organic synthesis.
Biology: Employed in the preparation of biological membranes and lipid bilayers for studying membrane properties and interactions.
Medicine: Utilized in the formulation of drug delivery systems and medical devices due to its biocompatibility and non-toxic nature.
Industry: Applied in the production of flexible PVC products such as cables, flooring, and medical tubing.
Mechanism of Action
The mechanism by which DOTMA exerts its effects primarily involves its interaction with polymer chains. As a plasticizer, DOTMA intercalates between the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This mechanism enhances the mechanical properties of the polymer, making it more pliable and durable.
Molecular Targets and Pathways Involved: DOTMA targets the polymer matrix, specifically interacting with the ester groups in the polymer chains. The presence of DOTMA disrupts the crystalline structure of the polymer, leading to increased flexibility and reduced brittleness.
Comparison with Similar Compounds
Dioctyl phthalate (DOP)
Dioctyl adipate (DOA)
Dioctyl sebacate (DOS)
Diisononyl phthalate (DINP)
Diisodecyl phthalate (DIDP)
Properties
CAS No. |
68975-81-5 |
---|---|
Molecular Formula |
C25H48O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
dioctyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C25H48O4/c1-6-8-10-12-14-16-18-28-23(26)20-22(3)21-25(4,5)24(27)29-19-17-15-13-11-9-7-2/h22H,6-21H2,1-5H3 |
InChI Key |
PWGKFKFFANDJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C)CC(C)(C)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.